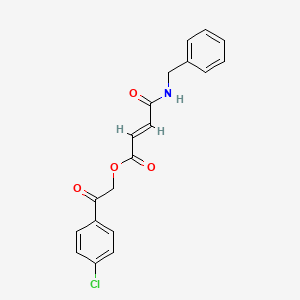![molecular formula C22H35N3O B5235208 2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mecanismo De Acción
2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol acts as a selective antagonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological and behavioral processes such as mood, anxiety, and appetite. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to changes in behavior and physiology.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various physiological and behavioral processes such as anxiety, depression, and appetite. For example, in animal studies, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. In human studies, this compound has been shown to reduce anxiety and improve mood in patients with depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more precise modulation of neurotransmitter release. However, one limitation is that the effects of this compound may be influenced by other factors such as genetic and environmental factors, which can make it difficult to interpret results.
Direcciones Futuras
For the use of 2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol in research include investigating its potential use in treating various disorders and developing more selective and potent antagonists for the serotonin 5-HT1A receptor.
Métodos De Síntesis
The synthesis of 2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol involves several steps starting from commercially available starting materials. The first step involves the condensation of 1-ethyl-3-indolecarboxaldehyde with N-3-methylbutylpiperazine in the presence of a reducing agent such as sodium borohydride. This results in the formation of 4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)piperazine. The second step involves the reduction of the imine group in the piperazine ring using sodium borohydride to obtain this compound.
Aplicaciones Científicas De Investigación
2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been used as a tool in neuroscience research to study the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes.
Propiedades
IUPAC Name |
2-[4-[(1-ethylindol-3-yl)methyl]-1-(3-methylbutyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O/c1-4-24-16-19(21-7-5-6-8-22(21)24)15-23-12-13-25(11-9-18(2)3)20(17-23)10-14-26/h5-8,16,18,20,26H,4,9-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTADKFGONQBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-2-phenylethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B5235128.png)
![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)

![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5235173.png)


![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)



![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
